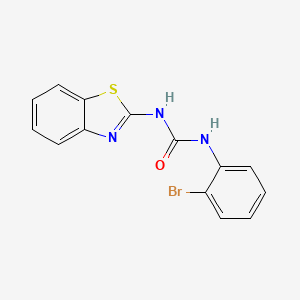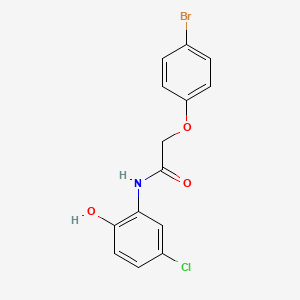
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one
Descripción general
Descripción
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, also known as CDB-2914, is a synthetic steroid compound that has been studied extensively for its potential use as a contraceptive and for the treatment of various gynecological disorders.
Mecanismo De Acción
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one acts as a progesterone receptor modulator, binding to the progesterone receptor and altering its activity. This leads to a decrease in the production of progesterone, which is necessary for the maintenance of pregnancy. 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one also has anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic effects in gynecological disorders.
Biochemical and Physiological Effects:
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one has been shown to have a number of biochemical and physiological effects, including a decrease in the production of progesterone, a decrease in uterine contractility, and a decrease in the growth of uterine fibroids. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic effects in gynecological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one for lab experiments is its high potency and selectivity for the progesterone receptor. This allows for the study of the effects of progesterone modulation in a highly controlled manner. However, one of the limitations of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for the study of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one. One area of interest is the development of more potent and selective progesterone receptor modulators for use as contraceptives and in the treatment of gynecological disorders. Another area of interest is the study of the long-term effects of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one on reproductive function and fertility. Additionally, the potential use of 16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one in the prevention of preterm labor is an area of ongoing research.
Aplicaciones Científicas De Investigación
16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one has been extensively studied for its potential use as a contraceptive and for the treatment of various gynecological disorders, including endometriosis, uterine fibroids, and abnormal uterine bleeding. It has also been studied for its potential use in the prevention of preterm labor.
Propiedades
IUPAC Name |
(16E)-16-[(4-chlorophenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClO2/c1-26-12-11-22-21-10-8-20(29-2)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-6-19(27)7-4-16/h3-4,6-8,10,13-14,22-24H,5,9,11-12,15H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISBLGPHCGBTI-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)Cl)C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)Cl)/C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(16E)-16-(4-chlorobenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4752099.png)


![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4752115.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4752121.png)
![ethyl 2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4752128.png)
![1-[(4-propylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4752133.png)

![4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4752152.png)
![3-(difluoromethyl)-7-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4752186.png)
![5-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B4752188.png)
![2-{4-[(2,4-difluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4752200.png)